molecular formula C27H23N3O4 B2810234 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-mesitylacetamide CAS No. 877656-17-2

2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-mesitylacetamide

Cat. No.: B2810234
CAS No.: 877656-17-2
M. Wt: 453.498
InChI Key: ZNGZHTXZDJWIJA-UHFFFAOYSA-N
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Description

2-(2,4-Dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-mesitylacetamide is a chemical compound of significant interest in the fields of organic chemistry and pharmacology. Characterized by its unique fused ring structure, it stands out due to its potential biological activities and complex synthesis. This compound is part of a broader class of compounds known for their utility in drug discovery and development, particularly as potential therapeutic agents.

Properties

IUPAC Name

2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O4/c1-16-13-17(2)23(18(3)14-16)28-22(31)15-29-24-20-11-7-8-12-21(20)34-25(24)26(32)30(27(29)33)19-9-5-4-6-10-19/h4-14H,15H2,1-3H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNGZHTXZDJWIJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4)OC5=CC=CC=C53)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-mesitylacetamide typically involves a multi-step process. It begins with the formation of the benzofuro[3,2-d]pyrimidine core. This step usually involves cyclization reactions using precursors such as 2-aminobenzofuran and appropriate aldehydes or ketones. The phenyl group is introduced through Friedel-Crafts alkylation or acylation. The final acetamide derivative is achieved by reacting the intermediate compound with mesityl chloride under amide bond-forming conditions.

Industrial Production Methods: Scaling up the production for industrial purposes would involve optimizing these synthetic routes to ensure high yield and purity. The conditions typically require careful control of temperature, pH, and solvent choice to maintain the integrity of the compound. Often, techniques such as column chromatography and recrystallization are employed for purification.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound may undergo oxidation reactions, particularly at the mesityl group or the phenyl ring, resulting in the formation of various oxidized derivatives.

  • Reduction: Reduction can occur at the carbonyl groups, potentially leading to the formation of hydroxyl groups or completely reducing them to alkanes under harsh conditions.

  • Substitution: The aromatic rings in the compound make it susceptible to electrophilic and nucleophilic substitution reactions. Halogenation, nitration, and sulfonation are common electrophilic substitutions it might undergo.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate or chromium trioxide.

  • Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

  • Substitution: Various halogens, nitrating mixtures, or sulfonation agents under acidic conditions.

Major Products: Depending on the type of reaction, the major products include hydroxylated derivatives, halogenated compounds, and nitrated analogs.

Scientific Research Applications

In Chemistry: This compound serves as a model for studying the reactivity of fused heterocyclic systems and the effect of substitution on the chemical behavior of these systems.

In Biology:

In Medicine: Early studies suggest it may exhibit biological activities such as anti-inflammatory, anti-cancer, or antimicrobial properties, making it a candidate for further pharmacological exploration.

In Industry: Beyond pharmaceuticals, it could have applications in the synthesis of advanced materials, dyes, or as a catalyst in various organic reactions.

Mechanism of Action

The precise mechanism by which 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-mesitylacetamide exerts its effects would depend on its specific application. In a biological context, it might interact with specific proteins, enzymes, or nucleic acids, modulating their activity or stability. The benzofuro[3,2-d]pyrimidine core is known to interfere with DNA synthesis, protein kinases, and other cellular processes.

Comparison with Similar Compounds

  • 2-(2,4-Dioxo-3-phenyl-3,4-dihydroquinazolin-1(2H)-yl)-N-mesitylacetamide: Shares structural similarities but with a quinazoline core.

  • 2-(2,4-Dioxo-3-phenyl-3,4-dihydrobenzothiazolo[3,2-d]pyrimidin-1(2H)-yl)-N-mesitylacetamide: Contains a benzothiazole ring instead of a benzofuran ring.

  • 2-(2,4-Dioxo-3-phenyl-3,4-dihydrobenzoxazolo[3,2-d]pyrimidin-1(2H)-yl)-N-mesitylacetamide: Similar structure with a benzoxazole ring.

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